The synthesis of NMS-1116354 involves multiple steps that typically include the formation of key intermediates through organic reactions. Although specific synthetic pathways are proprietary, the general approach includes:
The detailed synthetic pathway has not been publicly disclosed but typically adheres to established organic synthesis protocols used in pharmaceutical chemistry .
The molecular structure of NMS-1116354 can be represented by its canonical SMILES notation: CC(C1=CC(=C(C=C1)Cl)F)N(C(=O)NCC(F)(F)C(=O)N)C(C(=O)NCC(F)(F)C(=O)N)=O
. This notation encapsulates the arrangement of atoms within the molecule, including functional groups critical for its biological activity.
Key structural features include:
Data on its three-dimensional conformation can be obtained through computational modeling or X-ray crystallography, although specific structural data may not be publicly available .
NMS-1116354 primarily undergoes reactions characteristic of small molecule inhibitors targeting kinases. These reactions include:
The specificity of NMS-1116354 for CDC7 over other kinases has been demonstrated through biochemical assays, indicating its potential utility in targeted cancer therapies .
The mechanism of action for NMS-1116354 involves several key steps:
This mechanism positions NMS-1116354 as a promising candidate for further clinical evaluation in oncology settings .
Relevant data regarding its solubility, stability under various pH conditions, and reactivity with biological molecules can be obtained from detailed experimental studies .
NMS-1116354 is primarily utilized in cancer research due to its role as a CDC7 kinase inhibitor. Its applications include:
CDC7 (Cell Division Cycle 7) is a serine/threonine kinase essential for DNA replication initiation. It activates the minichromosome maintenance complex (MCM2-7) helicase by phosphorylating subunits MCM2 (at Ser40/Ser53), MCM4, and MCM6, enabling replication origin "firing" and S-phase progression [1] [2]. Unlike cyclin-dependent kinases (CDKs), CDC7 activity depends on its regulatory subunits DBF4 or DRF1, which fluctuate during the cell cycle [8]. CDC7 is overexpressed in 50% of human cancer cell lines—including pancreatic, colorectal, and hematological malignancies—where it correlates with TP53 mutations, genomic instability, and poor prognosis [1] [6]. In pancreatic adenocarcinoma, CDC7 expression is 26-fold higher than in benign tissue (median labeling index: 34.3% vs. 1.3%; P<0.0001) [6].
Cancer cells exhibit synthetic lethality to CDC7 inhibition due to frequent inactivation of the DNA origin activation checkpoint (e.g., via TP53, p21, or RB mutations). Normal cells reversibly arrest in G1 phase when CDC7 is inhibited, but cancer cells with checkpoint defects proceed into S phase, leading to replication fork collapse, DNA damage (γH2AX accumulation), and p53-independent apoptosis [1] [6] [8]. CDC7 also mediates DNA damage response pathways by phosphorylating Claspin, activating CHK1, and stabilizing stalled forks [1]. Dual disruption of replication initiation and damage response amplifies tumor-selective cell death.
NMS-1116354 emerged from high-throughput screening (HTS) efforts at Nerviano Medical Sciences (Italy) in the late 2000s. It was optimized from the pyrrolopyridinone scaffold to achieve potent CDC7 inhibition (IC₅₀ <10 nM) and oral bioavailability [3] [8]. Preclinical studies demonstrated single-agent efficacy in xenograft models, leading to a Phase I clinical trial (NCT01092052) for advanced solid tumors in 2009 [5]. Though terminated early, it catalyzed the development of next-generation CDC7 inhibitors (e.g., TAK-931, EP-05) [7].
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